Sodium diethyl phosphate
Overview
Description
Sodium diethyl phosphate is an organophosphorus compound with the chemical formula C4H10NaO4P. It is a sodium salt of diethyl phosphate, characterized by its white to off-white solid appearance. This compound is slightly soluble in water and methanol and is primarily used in various chemical reactions and industrial applications .
Scientific Research Applications
Sodium diethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in phosphorylation reactions.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential in drug development, especially as a precursor for bioactive phosphates.
Industry: Utilized in the production of flame retardants, plasticizers, and as a stabilizer in polymer chemistry
Mechanism of Action
Target of Action
Sodium diethyl phosphate (DEP) is a phosphinate derivative, which are known to play key roles in many different areas of life science . Phosphinates and their derivatives are considered bioisosteric groups . Bioisosteres are substituents or functional groups which induce similar biological responses .
Mode of Action
The mode of action of DEP involves its interaction with its targets, leading to changes in the biological systemPhosphinates are known to act as bioisosteres, inducing similar biological responses as the original group or substituent . This suggests that DEP may interact with its targets in a similar manner.
Biochemical Pathways
Phosphinates, including DEP, are involved in various biological pathways . They are rarely encountered in living organisms but play significant roles when present . They are part of the growing information on the genomic and metabolic pathways of bacteria
Pharmacokinetics
The physical properties of dep, such as its solubility in methanol and water, suggest that it may have good bioavailability .
Result of Action
Phosphinates are known to play key roles in many different areas of life science, suggesting that dep may have significant molecular and cellular effects .
Action Environment
The action, efficacy, and stability of DEP can be influenced by various environmental factors. For example, the reaction between sodium diethyl phosphite and diethyl phosphorochloridate, which can produce DEP, shows great variation in product formation depending on the nature of the base, solvent, and other parameters . This suggests that the action of DEP may also be influenced by similar factors.
Biochemical Analysis
Biochemical Properties
Sodium diethyl phosphate can participate in biochemical reactions as a phosphate donor. Phosphates play significant roles in nature and they pervade the living world . They are key components of many biomolecules, including nucleic acids and ATP, and are involved in numerous biochemical pathways .
Cellular Effects
Changes in extracellular phosphate concentrations can modulate cellular function .
Metabolic Pathways
This compound, as a phosphate compound, could potentially be involved in various metabolic pathways. Phosphates are integral to energy metabolism, being a key component of ATP, and are involved in many other metabolic processes .
Subcellular Localization
Phosphate compounds are ubiquitous in cells, being found in the cytoplasm, nucleus, and mitochondria, among other locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium diethyl phosphate can be synthesized through the esterification of phosphoric acid with ethanol, followed by neutralization with sodium hydroxide. The general reaction is as follows: [ \text{H}_3\text{PO}_4 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{POH} + 2 \text{H}_2\text{O} ] [ (\text{C}_2\text{H}_5\text{O})_2\text{POH} + \text{NaOH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{PONa} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting diethyl phosphite with sodium hydroxide under controlled conditions. The reaction is typically carried out in a solvent such as toluene to facilitate the separation of the product .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis to form diethyl phosphate and sodium hydroxide.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular iodine.
Major Products:
Hydrolysis: Diethyl phosphate and sodium hydroxide.
Substitution: Phosphoramidates or phosphonates depending on the nucleophile.
Oxidation: Phosphoric acid derivatives
Comparison with Similar Compounds
- Diethyl phosphite
- Triethyl phosphate
- Sodium dihydrogen phosphate
Comparison:
- Diethyl phosphite: Similar in structure but differs in its reactivity, particularly in its ability to undergo hydrophosphonylation reactions.
- Triethyl phosphate: Contains an additional ethoxy group, making it more hydrophobic and less reactive in certain substitution reactions.
- Sodium dihydrogen phosphate: More acidic and primarily used in buffer solutions, unlike sodium diethyl phosphate which is more versatile in organic synthesis .
This compound stands out due to its balanced reactivity and solubility, making it a valuable compound in both research and industrial applications.
Properties
{ "Design of the Synthesis Pathway": "Sodium diethyl phosphate can be synthesized through the reaction of diethyl phosphate with sodium hydroxide.", "Starting Materials": ["Diethyl phosphate", "Sodium hydroxide"], "Reaction": [ "Step 1: Add diethyl phosphate to a reaction flask.", "Step 2: Slowly add sodium hydroxide to the reaction flask while stirring continuously.", "Step 3: Heat the reaction mixture to 80-90°C and stir for 2-3 hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Add water to the reaction mixture and stir until all solids are dissolved.", "Step 6: Filter the solution to remove any impurities.", "Step 7: Concentrate the solution under reduced pressure to obtain solid sodium diethyl phosphate.", "Step 8: Purify the product by recrystallization from ethanol." ] } | |
CAS No. |
2870-30-6 |
Molecular Formula |
C4H11NaO4P |
Molecular Weight |
177.09 g/mol |
IUPAC Name |
sodium;diethyl phosphate |
InChI |
InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6); |
InChI Key |
HXWUTZZCDWPVAR-UHFFFAOYSA-N |
Isomeric SMILES |
CCOP(=O)([O-])OCC.[Na+] |
SMILES |
CCOP(=O)([O-])OCC.[Na+] |
Canonical SMILES |
CCOP(=O)(O)OCC.[Na] |
2870-30-6 | |
Related CAS |
598-02-7 (Parent) |
Synonyms |
Phosphoric Acid Diethyl Ester Sodium Salt; Ethyl Sodium Phosphate; Diethyl Sodium Phosphate; Sodium Diethyl Phosphate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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